molecular formula C21H19BrN2O B12459784 N',N'-dibenzyl-4-bromobenzohydrazide

N',N'-dibenzyl-4-bromobenzohydrazide

Cat. No.: B12459784
M. Wt: 395.3 g/mol
InChI Key: SJSQSVJBUOIARB-UHFFFAOYSA-N
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Description

N',N'-Dibenzyl-4-bromobenzohydrazide is a benzohydrazide derivative characterized by two benzyl groups attached to the hydrazide nitrogen and a para-bromo substituent on the benzene ring. Its molecular formula is C₂₁H₁₈BrN₂O, with a molecular weight of 385.29 g/mol. This compound is synthesized through alkylation of 4-bromobenzohydrazide with benzyl halides, a distinct route compared to condensation-based methods used for benzylidene analogues . Benzohydrazides are renowned for their versatility in medicinal chemistry and materials science, acting as ligands in coordination chemistry and exhibiting antimicrobial, anticancer, and antioxidant activities .

Properties

Molecular Formula

C21H19BrN2O

Molecular Weight

395.3 g/mol

IUPAC Name

N',N'-dibenzyl-4-bromobenzohydrazide

InChI

InChI=1S/C21H19BrN2O/c22-20-13-11-19(12-14-20)21(25)23-24(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25)

InChI Key

SJSQSVJBUOIARB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromobenzohydrazide

The foundational step involves converting 4-bromobenzoic acid to its hydrazide derivative. A widely adopted procedure involves:

  • Acid Chloride Formation : Reacting 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux to generate 4-bromobenzoyl chloride.
    • Conditions : 2–3 hours at 70–80°C in anhydrous toluene or dichloromethane.
    • Stoichiometry : 1.2 equivalents of SOCl₂ relative to the acid.
  • Hydrazide Synthesis : Treating the acid chloride with hydrazine hydrate (NH₂NH₂·H₂O) in methanol or ethanol.
    • Yield : 85–92% after recrystallization.

Reaction Scheme :
$$
\text{4-Bromobenzoic acid} \xrightarrow{\text{SOCl}2} \text{4-Bromobenzoyl chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{4-Bromobenzohydrazide}
$$

Optimization Insights

  • Catalyst Use : Addition of DMF (0.1 eq) accelerates acid chloride formation.
  • Safety Note : Excess SOCl₂ must be removed via distillation or azeotropic drying to prevent side reactions.

N,N-Dibenzylation of 4-Bromobenzohydrazide

Alkylation with Benzyl Halides

The hydrazide undergoes N-alkylation using benzyl bromide or chloride under basic conditions:

  • Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (DMF, THF).
  • Stoichiometry : 2.2–2.5 equivalents of benzyl bromide ensure complete dialkylation.
  • Conditions : 12–24 hours at 60–80°C under inert atmosphere.

Reaction Scheme :
$$
\text{4-Bromobenzohydrazide} + 2 \text{BnBr} \xrightarrow{\text{Base}} \text{N',N'-Dibenzyl-4-bromobenzohydrazide}
$$

Yield and Purification

  • Typical Yield : 65–78% after column chromatography (silica gel, ethyl acetate/hexane).
  • Challenges : Over-alkylation is mitigated by controlled benzyl halide addition.

Alternative Pathways: One-Pot Synthesis

Direct Coupling Using Carbodiimides

A modified approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or CDI to couple 4-bromobenzoic acid directly with dibenzylhydrazine:

  • Activation : 4-Bromobenzoic acid is activated with CDI in THF at 0°C.
  • Coupling : Reaction with dibenzylhydrazine at room temperature for 6–8 hours.
    • Yield : 70–82% with reduced byproducts.

Advantages : Avoids isolated hydrazide intermediates, streamlining synthesis.

Comparative Analysis of Methods

Parameter Acid Chloride Route Direct Coupling
Reaction Steps 2 1
Overall Yield 60–70% 70–82%
Byproduct Formation Moderate (HCl, SO₂) Low
Scalability High Moderate

Key Observations :

  • The acid chloride method is preferred for large-scale synthesis due to reagent availability.
  • Direct coupling offers higher atom economy but requires costly carbodiimides.

Mechanistic Considerations

Alkylation Kinetics

  • First Benzylation : Rapid at 25–40°C due to higher nucleophilicity of the primary hydrazide -NH₂ group.
  • Second Benzylation : Slower, requiring elevated temperatures (60–80°C) to overcome steric hindrance.

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances alkylation rates by stabilizing transition states.
  • Ether Solvents : THF provides milder conditions for heat-sensitive substrates.

Troubleshooting and Optimization

Common Issues

  • Incomplete Dialkylation : Add 10–15% excess benzyl halide or prolong reaction time.
  • Byproduct Formation : Use molecular sieves to sequester H₂O and prevent hydrolysis.

Enhancing Yields

  • Microwave Assistance : Reduces reaction time by 50% (e.g., 30 minutes at 100°C).
  • Catalytic KI : Accelerates benzyl bromide reactivity via halogen exchange.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dibenzyl-4-bromobenzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles under suitable conditions.

    Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically in the presence of a base.

    Condensation Reactions: Aldehydes or ketones are used, often in the presence of an acid catalyst like glacial acetic acid.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Condensation Reactions: Hydrazones are the major products.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

Scientific Research Applications

N’,N’-dibenzyl-4-bromobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’,N’-dibenzyl-4-bromobenzohydrazide involves its interaction with specific molecular targets. For example, as an α-amylase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of starch into glucose and maltose . This inhibition can help manage blood sugar levels in diabetic patients.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N',N'-Dibenzyl-4-bromobenzohydrazide N,N-dibenzyl; para-Br C₂₁H₁₈BrN₂O 385.29 High lipophilicity; potential ligand in metal complexes
(E)-N'-(4-Bromobenzylidene)-4-hydroxybenzohydrazide Benzylidene; para-Br; para-OH C₁₄H₁₁BrN₂O₂ 319.16 Coordination chemistry; planar structure (dihedral angle: 3.9°)
(E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide Indole-methylene; para-Br C₁₆H₁₂BrN₃O 342.20 Antibacterial activity (docking score: −5.20 kcal/mol); nonlinear optical properties
4-Bromo-N'-(4-bromobenzoyl)benzohydrazide Benzoyl; para-Br (two positions) C₁₄H₁₀Br₂N₂O₂ 398.05 Rigid structure; used in polymer chemistry
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Pentadecyl chain; thiophene; Cl C₃₂H₄₀ClN₃O₂S 578.21 Surfactant-like properties; antimicrobial applications

Impact of Substituents on Physicochemical Properties

  • Planarity and Crystallinity: Benzylidene derivatives (e.g., ) exhibit near-planar structures (dihedral angle <5°), favoring dense crystal packing and higher melting points.
  • Electronic Effects : The para-bromo substituent in all listed compounds withdraws electron density via inductive effects, stabilizing the hydrazide moiety and influencing reactivity in nucleophilic substitutions .

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